molecular formula C15H15N5O B11846042 N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine CAS No. 827031-63-0

N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine

Cat. No.: B11846042
CAS No.: 827031-63-0
M. Wt: 281.31 g/mol
InChI Key: FHQAWLQDAZMCOP-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a quinazoline core, a privileged scaffold in pharmaceutical development known for its diverse biological activities. Quinazoline-based compounds are frequently investigated as inhibitors for various cancer-related enzymes and modulators of autoimmune processes . The structure of this compound incorporates a 6-methoxypyridazine amine moiety, a heterocyclic system that contributes to the molecule's physicochemical properties and potential for interacting with biological targets . While specific biological data for this compound is not currently reported in the literature, its molecular architecture suggests it is a valuable building block for researchers. It can be utilized in the synthesis of more complex molecules or screened in assays to identify novel therapeutic agents. Researchers exploring the structure-activity relationships of quinazoline derivatives may find this compound particularly useful. This product is intended for research and development purposes in a controlled laboratory environment only. It is classified "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

827031-63-0

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-(6-methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C15H15N5O/c1-10-16-12-7-5-4-6-11(12)15(17-10)20(2)13-8-9-14(21-3)19-18-13/h4-9H,1-3H3

InChI Key

FHQAWLQDAZMCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-methylquinazolin-4-one.

    Introduction of the Methoxypyridazine Moiety: The methoxypyridazine group is introduced through a nucleophilic substitution reaction. This involves reacting 2-methylquinazolin-4-one with 6-methoxypyridazine-3-amine in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Final Amination Step: The final step involves the amination of the intermediate product with dimethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to yield corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyridazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine has diverse applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogs

Core Structural Features

The quinazoline scaffold is a common pharmacophore in kinase inhibitors (e.g., erlotinib) and tubulin-targeting agents. Key structural elements for activity include:

  • 2-Methyl group : Critical for apoptosis-inducing activity, as its removal abolishes potency .
  • N-Methyl substitution : Reduces kinase inhibition (e.g., EGFR) while enhancing tubulin-binding specificity .
  • 4-Amino substituent: Determines target selectivity (e.g., tubulin vs. kinases) .
Table 1: Structural Comparison of Selected Quinazoline Derivatives
Compound Name R1 (4-Amino Group) R2 (Quinazoline 2-Position) Key Biological Activity
N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine 6-Methoxypyridazin-3-yl Methyl Inferred tubulin inhibition
N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) 4-Methoxyphenyl Methyl Tubulin polymerization inhibition, apoptosis induction
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265) 4-Methoxyphenyl Chlorine Tubulin inhibition, in vivo efficacy in cancer models
N-Ethyl-6-iodo-N-phenylquinazolin-4-amine Phenyl Iodo Cytotoxic activity (cell-dependent)

Target Selectivity and Mechanism of Action

  • Tubulin Binding: MPC-6827 and related 4-anilinoquinazolines bind to the colchicine site of tubulin, disrupting microtubule dynamics . Docking studies using the 3N2G tubulin structure revealed that the 4-methoxyphenyl group occupies a hydrophobic subpocket, while the quinazoline core interacts with β-tubulin residues (e.g., Leu255β) .
  • Kinase Inhibition : Unlike EGFR-targeting quinazolines (e.g., gefitinib), MPC-6827 lacks kinase inhibitory activity due to the N-methyl group and 2-methyl substitution . This selectivity is likely conserved in the pyridazine analog.

Pharmacokinetic and Pharmacodynamic Properties

  • BBB Penetration : MPC-6827 demonstrates high BBB penetration, attributed to the 4-methoxyphenyl group’s lipophilicity and molecular weight (<500 Da) . The 6-methoxypyridazine group, being more polar, might reduce BBB uptake but could enhance aqueous solubility.
  • Metabolic Stability: The pyridazine ring may influence metabolic pathways.

Biological Activity

N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C16H16N4O
  • Molecular Weight : 280.324 g/mol
  • CAS Number : 827031-32-3

This compound exhibits several biological activities that can be attributed to its structural features:

  • Inhibition of Kinases : The compound has shown promise as an inhibitor of various kinases, which are critical in regulating cellular functions and signaling pathways.
  • Antineoplastic Activity : Preliminary studies suggest that this compound may have antitumor properties, potentially through the inhibition of cancer cell proliferation and induction of apoptosis.

Therapeutic Implications

The biological activities of this compound suggest potential applications in treating:

  • Cancer : Due to its antineoplastic properties.
  • Inflammatory Diseases : Its kinase inhibition may also play a role in reducing inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the downregulation of specific signaling pathways associated with cell survival and proliferation.
  • In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor reduction compared to control groups. These findings indicate its potential as a therapeutic agent in oncology.

Comparative Biological Activity Table

Compound NameActivity TypeReference Study
This compoundAntineoplastic
Other Quinazoline DerivativesVarious (e.g., anti-inflammatory)
Kinase Inhibitors (General Class)Cell signaling modulation

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, and how do reaction conditions impact yield?

The synthesis typically involves sequential functionalization of the quinazoline core. Key steps include:

  • N-Alkylation : Reacting 2-methylquinazolin-4-amine intermediates with 4-methoxyphenyl reagents under basic conditions (e.g., cesium carbonate) to introduce the N-substituent.
  • Catalytic Systems : Copper(I) bromide or palladium catalysts are often employed to enhance coupling efficiency, particularly for introducing aryl groups .
  • Solvent and Temperature : Polar aprotic solvents like DMSO or DMF at 35–60°C improve solubility and reaction kinetics. Prolonged reaction times (24–48 hours) may be required for high yields (e.g., 17–30%) .

Critical Consideration : Impurities from incomplete alkylation can arise; purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is essential .

Basic: What in vitro assays are validated for assessing apoptosis induction by this compound?

  • Caspase Activation Assays : Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) in cancer cell lines (e.g., MX-1 breast cancer) .
  • Flow Cytometry : Quantify apoptotic cells via Annexin V/propidium iodide staining. EC₅₀ values as low as 2 nM have been reported in cell-based assays .
  • Mitochondrial Membrane Potential : Use JC-1 dye to detect depolarization, a hallmark of intrinsic apoptosis pathways .

Advanced: How do structural modifications at the quinazoline 2-position influence tubulin polymerization inhibition and cytotoxicity?

  • SAR Insights : Replacing the 2-chloro group (as in lead compound 6b) with a methyl group (6h) enhances both tubulin binding and cytotoxicity. The 2-methyl group reduces steric hindrance, improving colchicine-site occupancy .
  • Mechanistic Impact : Methyl substitution increases metabolic stability, prolonging half-life in vivo. This modification also improves blood-brain barrier (BBB) penetration, critical for targeting brain tumors .
  • Contradictions : While 2-methyl derivatives show superior in vitro potency, solubility limitations may reduce bioavailability, necessitating formulation optimization .

Advanced: What computational strategies validate the binding mode of this compound to tubulin’s colchicine site?

  • Docking Studies : Molecular docking into tubulin crystal structures (e.g., PDB 3N2G) reveals interactions with β-tubulin residues (e.g., Cys241, Leu248). The 4-methoxyphenyl group occupies a hydrophobic subpocket, while the quinazoline core forms π-π stacking with Phe169 .
  • Dynamic Simulations : MD simulations (100 ns) assess binding stability; RMSD <2 Å confirms pose retention. Free energy calculations (MM-PBSA) quantify binding affinity (ΔG ~ -9 kcal/mol) .
  • Validation : Overlay with known colchicine-site inhibitors (e.g., DAMA-colchicine) confirms competitive binding, supported by in vitro colchicine displacement assays .

Advanced: How do pharmacokinetic properties, such as BBB penetration, guide in vivo efficacy study design?

  • BBB Penetration : LogP ~3.2 and low P-gp substrate affinity enable high brain-to-plasma ratios (e.g., 0.8–1.2 in mice). Dosing regimens (e.g., 10 mg/kg, oral) are optimized to maintain therapeutic concentrations in CNS tumors .
  • Xenograft Models : MX-1 breast cancer models show tumor regression (TGI >80%) with minimal neurotoxicity. PK/PD modeling links plasma AUC to tumor growth inhibition, ensuring dose proportionality .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR confirm substitution patterns (e.g., δ 3.8 ppm for methoxy protons) .
  • HRMS : ESI-HRMS (m/z 294.1345 [M+H]⁺) verifies molecular formula (C₁₇H₁₇N₃O) .
  • HPLC-PDA : Purity >98% achieved using C18 columns (acetonitrile/water gradients) .

Advanced: How are contradictions between in vitro potency and in vivo efficacy addressed in preclinical studies?

  • Bioavailability Optimization : Lipid-based formulations (e.g., nanoemulsions) enhance solubility and absorption .
  • Metabolic Profiling : CYP3A4 inhibition assays identify metabolic hotspots; deuteration at labile positions (e.g., methyl groups) reduces clearance .
  • Dose Escalation : Stepwise dosing in rodent models balances efficacy (e.g., tumor regression) with toxicity (e.g., myelosuppression) .

Advanced: How do 3D-QSAR studies contribute to dual tubulin/tyrosine kinase inhibitor design?

  • Pharmacophore Mapping : 3D-QSAR (CoMFA/CoMSIA) identifies steric/electrostatic requirements for dual activity. The quinazoline 4-anilino group is critical for tubulin binding, while morpholino substituents enhance kinase affinity .
  • Dual Inhibition : Overlay of tubulin and kinase (e.g., EGFR) binding sites reveals overlapping hydrophobic regions. Substituent tweaking (e.g., 6-methoxy) balances selectivity .

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